5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-fluorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then reacted with benzyl isothiocyanate to introduce the benzylcarbamoyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Methyl 6-{[(benzylcarbamoyl)methyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate: Another thiadiazole derivative with potential biological activities.
Uniqueness
5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylcarbamoyl and fluorophenyl groups contribute to its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H17FN4O2S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[[2-(benzylamino)-2-oxoethyl]sulfanylmethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C19H17FN4O2S2/c20-14-6-8-15(9-7-14)22-18(26)19-24-23-17(28-19)12-27-11-16(25)21-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25)(H,22,26) |
InChI Key |
XSCLBNYZGBBGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSCC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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